2-Methoxypropanal
Description
2-Methoxypropanal, also known as 2-methoxypropionaldehyde, is an organic compound with the molecular formula C(_4)H(_8)O(_2). It is a colorless liquid with a distinctive odor, commonly used in various chemical processes and industrial applications. The presence of both an aldehyde group and an ether group in its structure makes it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Etherification of Propanal: One common method involves the etherification of propanal with methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the ether bond.
Oxidation of 2-Methoxypropanol: Another method involves the oxidation of 2-methoxypropanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO(_4)). This reaction converts the alcohol group to an aldehyde group, yielding this compound.
Industrial Production Methods: Industrial production of this compound often involves the continuous flow process, where propanal and methanol are reacted in the presence of an acid catalyst in a reactor. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-methoxypropano
Properties
IUPAC Name |
2-methoxypropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(3-5)6-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVKHMQXJYFYRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976977 | |
Record name | 2-Methoxypropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-38-7 | |
Record name | 2-Methoxypropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6142-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionaldehyde, 2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxypropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxypropanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of solvents on the conformational preference of 2-Methoxypropanal?
A: Research indicates that solvents significantly influence the conformational distribution of this compound compared to its gas phase. Specifically, conformations with synperiplanar carbonyl and alkoxy dipoles are stabilized in solution. [] This suggests that the solvent's polarity plays a crucial role in dictating the molecule's preferred shape.
Q2: How does the presence of the methoxy group in this compound influence its reactivity compared to other aldehydes?
A: Theoretical studies employing density functional theory (DFT) have been used to investigate the addition of enolborane nucleophiles to this compound. [] The presence of the methoxy group, classified as an electronegative substituent, favors Cornforth transition-state structures over polar Felkin-Anh structures. This preference is attributed to the influence of the methoxy group on the relative energy of different rotamers of the aldehyde. []
Q3: Are there any computational studies that provide insights into the diastereoselectivity of reactions involving this compound?
A: Yes, computational chemistry has been employed to elucidate the diastereoselectivity observed in nucleophilic additions to this compound. Calculations on transition state structures for these reactions, specifically with E- and Z-enolborane nucleophiles, provide predictions about diastereofacial selectivity that align well with experimental observations. [] This highlights the value of computational approaches in understanding and predicting the stereochemical outcome of reactions with this compound.
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